

# **Evaluating the Immunogenicity of BMS-986238: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The advent of orally bioavailable immune checkpoint inhibitors represents a significant advancement in cancer immunotherapy, offering the potential for improved patient convenience and flexible dosing regimens. BMS-986238, a macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1), is a promising second-generation molecule designed to overcome the pharmacokinetic limitations of its predecessors. A critical aspect of the preclinical and clinical evaluation of any biologic or peptide therapeutic is its immunogenicity, the propensity to induce an unwanted immune response. This guide provides a comparative overview of the available information on the immunogenicity of BMS-986238 and other oral PD-L1 inhibitors, supported by experimental context and methodologies.

## Introduction to BMS-986238 and the Landscape of Oral PD-L1 Inhibitors

BMS-986238 is a macrocyclic peptide that potently inhibits the interaction between PD-1 and its ligand, PD-L1, a key pathway that tumors exploit to evade the immune system.[1] Developed by Bristol Myers Squibb, it is a successor to BMS-986189, a first-generation inhibitor. The key innovation in BMS-986238 is the incorporation of a human serum albumin (HSA) binding motif and PEGylation, which significantly extends its plasma half-life, a crucial factor for enabling oral administration.[2] While monoclonal antibodies targeting the PD-1/PD-L1 axis have revolutionized cancer treatment, their intravenous administration and potential for



immune-related adverse events have driven the development of small-molecule and peptide-based oral alternatives.[3][4]

The competitive landscape for oral PD-L1 inhibitors includes other small molecules and macrocyclic peptides that have entered clinical development. This guide will focus on comparing **BMS-986238** with publicly available information on GS-4224 (Evixapodlin) and CA-170, two other oral PD-L1 inhibitors that have been investigated in clinical trials.

## **Comparative Immunogenicity and Preclinical Data**

A comprehensive evaluation of immunogenicity involves assessing the incidence of anti-drug antibodies (ADAs), their neutralizing potential (neutralizing antibodies or NAbs), and the activation of T-cells. While specific quantitative immunogenicity data for **BMS-986238** and its oral competitors from clinical trials is not yet widely available in the public domain, general characteristics of macrocyclic peptides suggest a lower intrinsic immunogenicity compared to larger protein therapeutics.[5] The lack of a large, complex protein structure may reduce the number of potential T-cell epitopes.

Table 1: Comparative Profile of Oral PD-L1 Inhibitors

| Feature                       | BMS-986238                  | GS-4224<br>(Evixapodlin)                         | CA-170                      |
|-------------------------------|-----------------------------|--------------------------------------------------|-----------------------------|
| Molecule Type                 | Macrocyclic Peptide         | Small Molecule                                   | Small Molecule              |
| Target(s)                     | PD-L1                       | PD-L1                                            | PD-L1 and VISTA             |
| Administration                | Oral                        | Oral                                             | Oral                        |
| Reported ADA<br>Incidence     | Data not publicly available | Data not publicly available                      | Data not publicly available |
| Preclinical Models            | Data not publicly available | Human PD-L1 expressing MC38 mouse tumor model[6] | In vivo tumor<br>models[7]  |
| Clinical Development<br>Stage | Phase 1 completed[2]        | Phase 1/2<br>(discontinued)[8][9]                | Phase 2[4]                  |



## Experimental Protocols for Immunogenicity Assessment

The evaluation of immunogenicity relies on a tiered approach of validated assays. Below are detailed methodologies for the key experiments cited in the assessment of therapeutic proteins and peptides.

### **Anti-Drug Antibody (ADA) Immunoassay**

Principle: The bridging ELISA is a common format for detecting ADAs. In this assay, the bivalent nature of antibodies allows them to "bridge" between a capture and a detection reagent, both of which are the drug itself, but differentially labeled.

#### Methodology:

- Plate Coating: High-binding 96-well plates are coated with biotinylated BMS-986238.
- Sample Incubation: Patient serum or plasma samples are diluted and incubated in the wells. If ADAs are present, they will bind to the coated drug.
- Detection: Ruthenium-labeled BMS-986238 is added. If ADAs have bound to the capture molecule, the detection molecule will also bind, forming a "bridge".
- Signal Generation: An electrical stimulus is applied, and the ruthenium label emits light, which is measured by a suitable plate reader.
- Confirmation: Positive samples are re-assayed in the presence of an excess of unlabeled **BMS-986238**. A significant reduction in signal confirms the specificity of the ADAs.

#### **Neutralizing Antibody (NAb) Assay**

Principle: A cell-based assay is used to determine if the detected ADAs can neutralize the biological activity of the drug. For a PD-L1 inhibitor, this means assessing whether the antibodies can block the drug's ability to inhibit the PD-1/PD-L1 interaction.

#### Methodology:



- Cell Lines: A reporter cell line expressing PD-1 and a luciferase gene under the control of a
  T-cell activation-responsive element is co-cultured with a cell line expressing PD-L1.
- Sample Pre-incubation: Patient serum containing ADAs is pre-incubated with a fixed concentration of BMS-986238.
- Assay: The pre-incubated mixture is added to the co-culture.
- Readout: If neutralizing antibodies are present, they will bind to BMS-986238 and prevent it from blocking the PD-1/PD-L1 interaction. This will result in a lower luciferase signal compared to a control sample with non-neutralizing antibodies.
- Quantification: The degree of neutralization is quantified by comparing the signal from the patient sample to a standard curve generated with a known neutralizing antibody.

### **T-Cell Activation Assay**

Principle: This assay assesses the potential of the drug to stimulate T-cell proliferation, a key event in the initiation of an immune response. It uses peripheral blood mononuclear cells (PBMCs) from a diverse pool of healthy donors.

#### Methodology:

- PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
- Cell Culture: PBMCs are cultured in the presence of BMS-986238 at various concentrations.
   A positive control (e.g., a known immunogenic protein) and a negative control (vehicle) are included.
- Proliferation Measurement: After several days of culture, T-cell proliferation is measured.
   This can be done by:
  - CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE)
     before culture. As cells divide, the dye is distributed equally between daughter cells, and
     the decrease in fluorescence intensity is measured by flow cytometry.
  - Thymidine Incorporation: Radiolabeled thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured.



 Analysis: A stimulation index is calculated by dividing the proliferation in the presence of the drug by the proliferation in the negative control. A stimulation index above a pre-defined threshold indicates a potential for T-cell activation.

## **Visualizing Key Pathways and Workflows**

To further elucidate the mechanisms and processes involved in the evaluation of **BMS-986238**, the following diagrams are provided.



Click to download full resolution via product page

PD-1/PD-L1 Signaling Pathway and **BMS-986238** Mechanism of Action.





Click to download full resolution via product page

Tiered Approach for Immunogenicity Testing Workflow.

#### Conclusion

BMS-986238 represents a significant step forward in the development of oral immunotherapies. While macrocyclic peptides are generally considered to have a low immunogenic potential, a thorough evaluation through a validated tiered assay approach is essential for all novel biologics. The lack of publicly available clinical immunogenicity data for BMS-986238 and its direct competitors currently limits a direct quantitative comparison. As more data from ongoing and future clinical trials become available, a clearer picture of the immunogenicity profile of these promising oral PD-L1 inhibitors will emerge, further informing their clinical development and potential to transform cancer treatment. Researchers and drug



development professionals should continue to monitor publications and clinical trial registries for updates in this rapidly evolving field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of BMS-986238, a second-generation macrocyclic peptide inhibitor of programmed death-ligand 1 (PD-L1). American Chemical Society [acs.digitellinc.com]
- 2. BMS-986238: A New Macrocyclic Peptide-Based PD-L1 Inhibitor | Biopharma PEG [biochempeg.com]
- 3. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Macrocyclic Peptide Drug Development | Biopharma PEG [biochempeg.com]
- 6. Gilead details discovery of GS-4224, a potent PD-L1 inhibitor for cancer | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Evaluating the Immunogenicity of BMS-986238: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610436#evaluating-the-immunogenicity-of-bms-986238]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com